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Compound of Interest

Compound Name: Phenylhexylmethyl chlorosilane

CAS No.: 139989-80-3

Cat. No.: B2861507

Get Quote

Executive Summary
Phenylhexylmethylchlorosilane (CAS: 139989-80-3)[1] is a highly versatile, moisture-sensitive

organosilicon building block used extensively in the synthesis of functionalized siloxanes,

pharmaceutical intermediates, and specialized chromatographic stationary phases. Due to the

presence of four distinct substituents on the silicon center (phenyl, hexyl, methyl, and chlorine),

it presents a complex but highly diagnostic spectroscopic profile.

This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic

characterization of phenylhexylmethylchlorosilane (PHMCS) using Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass

Spectrometry (EI-MS). Designed for researchers and drug development professionals, this

guide emphasizes the causality behind spectral phenomena and provides self-validating, field-

proven protocols to prevent data artifacts caused by hydrolysis.
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Chemical Name: Phenylhexylmethylchlorosilane (or Chloro(hexyl)methylphenylsilane)

Molecular Formula: C₁₃H₂₁ClSi

Molecular Weight: 240.84 g/mol

Physical State: Colorless to pale yellow liquid (at standard temperature and pressure)

Chemical Reactivity: Highly susceptible to nucleophilic attack by water. Exposure to ambient

moisture rapidly converts the Si-Cl bond to a silanol (Si-OH), which subsequently condenses

to form a stable disiloxane (Si-O-Si) with the release of HCl gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the distinct electronic environments of

PHMCS. The electronegative chlorine atom exerts a strong deshielding effect on the adjacent

silicon nucleus and the alpha-protons, while the phenyl ring introduces magnetic anisotropy[2].

Spectral Data Interpretation
¹H NMR: The proton spectrum is divided into three distinct regions: the aromatic multiplet

(7.35–7.65 ppm), the aliphatic hexyl chain (0.88–1.45 ppm), and the highly shielded Si-CH₃

singlet. The Si-CH₃ protons appear around 0.65 ppm, which is significantly downfield compared

to tetramethylsilane (TMS, 0 ppm) due to the electron-withdrawing nature of the chlorine atom.

¹³C NMR: The carbon spectrum clearly resolves the aromatic carbons, the six distinct aliphatic

carbons of the hexyl chain, and the Si-CH₃ carbon. The ipso-carbon of the phenyl ring is

heavily deshielded (~134.5 ppm).

²⁹Si NMR: The ²⁹Si nucleus is highly sensitive to its coordination environment.

Monochlorosilanes typically resonate in the +15 to +20 ppm range[3]. This positive chemical

shift is a direct readout of the deshielding caused by the Si-Cl bond.

Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
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Nucleus
Chemical Shift
(ppm)

Multiplicity Integration Assignment

¹H 7.55 – 7.65 Multiplet (m) 2H Phenyl (ortho)

¹H 7.35 – 7.45 Multiplet (m) 3H
Phenyl (meta,

para)

¹H 1.20 – 1.45 Multiplet (m) 8H
Hexyl internal (-

CH₂-)₄

¹H 1.05 – 1.15 Multiplet (m) 2H
Hexyl alpha (Si-

CH₂-)

¹H 0.88
Triplet (t, J=7.0

Hz)
3H

Hexyl terminal (-

CH₃)

| ¹H | 0.65 | Singlet (s) | 3H | Si-CH₃ |

Table 2: ¹³C and ²⁹Si NMR Assignments

Nucleus Chemical Shift (ppm) Assignment

¹³C 134.5 Phenyl (ipso)

¹³C 133.2, 130.1, 128.0 Phenyl (ortho, para, meta)

¹³C 32.5, 31.4, 22.6, 17.5 Hexyl internal (-CH₂-)

¹³C 14.1 Hexyl terminal (-CH₃)

¹³C 1.5 Si-CH₃

| ²⁹Si | +18.5 | Silicon center (Si-Cl) |

Self-Validating Protocol: Anhydrous NMR Acquisition
Causality: Even trace moisture in standard NMR solvents will hydrolyze the Si-Cl bond. A

hydrolyzed sample will present a broad ¹H peak at ~4.5 ppm (Si-OH) or a shifted ²⁹Si peak near

-5 ppm (indicative of Si-O-Si formation).
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Solvent Preparation: Dry CDCl₃ over activated 4Å molecular sieves for a minimum of 24

hours prior to use.

Inert Transfer: Transfer all materials into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1

ppm).

Sample Formulation: Dissolve 15–20 mg of PHMCS in 0.6 mL of the dried CDCl₃.

Hermetic Sealing: Transfer the solution to a J. Young valve NMR tube to maintain a strict

hermetic seal during transport to the spectrometer.

Acquisition: Acquire ¹H, ¹³C, and ²⁹Si spectra immediately. Use a relaxation delay (D1) of at

least 10 seconds for ²⁹Si to account for its long T₁ relaxation time.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the functional groups attached to the silicon center. The

most critical diagnostic feature of PHMCS is the Si-Cl stretching mode. Because silicon and

chlorine are relatively heavy atoms and the bond is highly polar, this vibration occurs at a low

frequency, typically between 460 and 490 cm⁻¹[4][5].

Vibrational Assignments
Table 3: FTIR Spectral Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3070, 3050 Weak Aromatic C-H stretch

2960, 2925, 2855 Strong
Aliphatic C-H stretch (Hexyl,

Methyl)

1590, 1430 Medium Aromatic C=C stretch

1255 Strong
Si-CH₃ symmetric deformation

(umbrella mode)

1110 Strong Si-Phenyl stretch

800 – 840 Strong
Si-C aliphatic stretch / CH₃

rocking

| 475 | Strong | Si-Cl stretch |

Self-Validating Protocol: Extended-Range ATR-FTIR
Causality: Standard Zinc Selenide (ZnSe) ATR crystals have a spectral cutoff around 650 cm⁻¹,

rendering the critical Si-Cl peak (475 cm⁻¹) invisible. A monolithic diamond ATR crystal is

required to access the far-IR region.

System Purge: Purge the FTIR spectrometer and the diamond ATR accessory with dry, oil-

free nitrogen for 30 minutes to eliminate atmospheric water vapor.

Background: Collect a background spectrum under continuous nitrogen flow.

Sample Application: Apply a single drop of neat PHMCS directly onto the ATR crystal using a

dry glass syringe.

Scanning: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Decontamination: Immediately wipe the crystal with anhydrous hexanes. Failure to remove

the sample promptly will result in ambient moisture cross-linking the silane into an intractable

glass-like siloxane film on the sensor.
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Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of molecular weight

and structural connectivity. Alkylphenylsilanes undergo highly predictable fragmentation

pathways under 70 eV ionization[6].

Isotopic Signatures and Fragmentation Causality
Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance

ratio. Consequently, the molecular ion ([M]⁺) and any chlorine-containing fragments will present

a distinct doublet separated by 2 m/z units.

The base peak in the spectrum is driven by alpha-cleavage. The loss of the largest alkyl group

(the hexyl radical, -85 Da) is kinetically and thermodynamically favored because it relieves

steric strain and yields the[Si(CH₃)(C₆H₅)Cl]⁺ cation. This silicenium ion is highly stable due to

resonance delocalization from the adjacent phenyl ring's pi-system.

Fragmentation Data
Table 4: EI-MS Fragmentation (70 eV)

m/z
Relative
Abundance

Ion / Fragment Mechanism

240 / 242 ~15% [M]⁺ (C₁₃H₂₁ClSi)⁺
Molecular Ion (³⁵Cl/
³⁷Cl isotopic ratio
3:1)

225 / 227 ~10% [M - CH₃]⁺ Loss of methyl radical

155 / 157 100% (Base Peak) [M - C₆H₁₃]⁺
Alpha-cleavage loss

of hexyl radical

| 119 | ~40% |[Si(CH₃)(C₆H₅)]⁺ | Sequential loss of Cl radical from m/z 155 |

Self-Validating Protocol: EI-GC-MS Acquisition
Dilution: Prepare a 1 mg/mL solution of PHMCS in strictly anhydrous GC-grade hexane.
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Injection: Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., 5%

phenyl / 95% dimethylpolysiloxane).

Inlet Parameters: Set the inlet temperature to 250°C and operate in split mode (1:50) to

prevent column overloading.

Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for

5 min.

Ionization: Operate the MS in EI mode at 70 eV, scanning m/z 50 to 400.

Analytical Workflow Visualization
To ensure absolute scientific integrity and prevent sample degradation, the following workflow

must be adhered to when verifying the structure of moisture-sensitive chlorosilanes.
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Fig 1: Inert-atmosphere analytical workflow for the spectroscopic validation of chlorosilanes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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